N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide

Description

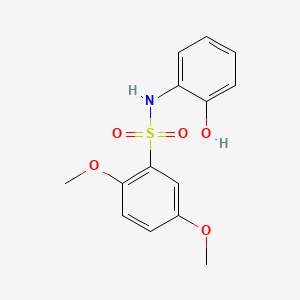

N-(2-Hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide is a benzenesulfonamide derivative characterized by a 2,5-dimethoxy-substituted benzene ring linked to a sulfonamide group, which is further attached to a 2-hydroxyphenyl moiety. For instance, benzenesulfonamides are typically synthesized via reactions between sulfonyl chlorides and amines, as demonstrated in for N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide .

Properties

IUPAC Name |

N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S/c1-19-10-7-8-13(20-2)14(9-10)21(17,18)15-11-5-3-4-6-12(11)16/h3-9,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEIKCNJAGZMLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 2-hydroxyaniline with 2,5-dimethoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The sulfonamide group can be reduced to an amine group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the sulfonamide group can produce an amine.

Scientific Research Applications

N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for the growth and replication of certain microorganisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Differences

The dihedral angle between the two aromatic rings in benzenesulfonamides significantly influences their physical properties and reactivity. For example:

- N-(2-Methylphenyl)benzenesulfonamide (II) : Tilt angle = 61.5° .

- N-(2,6-Dimethylphenyl)benzenesulfonamide (IV) : Tilt angle = 44.9° .

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: N-(2,5-Dichlorophenyl)-2,5-dimethoxybenzenesulfonamide (): Chlorine atoms enhance electrophilicity and may reduce solubility in polar solvents compared to the hydroxyl group in the target compound . N-(2-Hydroxyethyl)-2,5-dimethoxybenzenesulfonamide (): The hydroxyethyl group increases hydrophilicity (molecular formula: C10H15NO5S) compared to aryl-substituted analogs .

- Methoxy vs.

Data Tables

Table 1: Comparison of Key Structural and Physical Properties

Key Research Findings and Implications

- Crystallography : Dihedral angles in benzenesulfonamides correlate with substituent bulkiness; smaller angles (e.g., 40.4° in ) may enhance molecular packing and stability .

- Solubility : Hydroxyl and methoxy groups improve aqueous solubility compared to halogenated or methylated derivatives, as seen in and .

Biological Activity

N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a dimethoxy-substituted benzene ring and a 2-hydroxyphenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 325.37 g/mol. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity, making it suitable for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The hydroxyl group can form hydrogen bonds with target molecules, while the sulfonamide group may participate in non-covalent interactions that inhibit enzyme activity. This compound has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit moderate antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory responses in cellular models, indicating potential applications in treating inflammatory diseases .

- Anticancer Potential : Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .

- Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes involved in metabolic processes, which could be beneficial in conditions like diabetes or obesity .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of several sulfonamide derivatives, including this compound. It was found to exhibit significant inhibition against E. coli, with an IC50 value indicating effective concentration levels for therapeutic use .

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that this compound could significantly reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The results suggest that it may be effective in managing chronic inflammatory conditions .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.